molecular formula C13H14BrNO2S2 B2775936 4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1796961-05-1

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2775936
CAS No.: 1796961-05-1
M. Wt: 360.28
InChI Key: XUJKRXZZKYFGNG-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves the following steps:

    Bromination: The starting material, thiophene-2-carboxamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the thiophene ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-methoxyethylamine to form the N-(2-methoxyethyl) derivative.

    Thioether Formation: The final step involves the reaction of the N-(2-methoxyethyl) derivative with thiophen-3-ylmethyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring and the functional groups attached to it can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene ring and functional groups can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-methoxyethyl)-N-(phenylmethyl)thiophene-2-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-3-ylmethyl group.

    4-chloro-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the thiophen-3-ylmethyl group. These structural features contribute to its distinct chemical reactivity and potential applications. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S2/c1-17-4-3-15(7-10-2-5-18-8-10)13(16)12-6-11(14)9-19-12/h2,5-6,8-9H,3-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJKRXZZKYFGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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